molecular formula C9H8N2O B2705438 1-(Imidazo[1,2-a]pyridin-5-yl)ethanone CAS No. 1542727-44-5

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone

Cat. No.: B2705438
CAS No.: 1542727-44-5
M. Wt: 160.176
InChI Key: WIEWMQRUZCIQCE-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “1-(Imidazo[1,2-a]pyridin-5-yl)ethanone” is not explicitly mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety information for “1-(Imidazo[1,2-a]pyridin-5-yl)ethanone” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . Therefore, the development of more efficient methods for the synthesis of imidazo[1,2-a]pyridine derivatives, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-haloketones under basic conditions. This reaction typically proceeds via an intramolecular cyclization mechanism, forming the imidazo[1,2-a]pyridine ring system. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3H-Imidazo[4,5-c]pyridin-4-yl)ethanone
  • Imidazo[1,5-a]pyridine derivatives
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

1-(Imidazo[1,2-a]pyridin-5-yl)ethanone is unique due to its specific imidazo[1,2-a]pyridine core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-5-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)8-3-2-4-9-10-5-6-11(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEWMQRUZCIQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=NC=CN21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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